Rilzabrutinib

概要

説明

PRN-1008 is a novel, reversible covalent inhibitor of Bruton’s tyrosine kinase (BTK). This compound has shown promise in the treatment of various autoimmune diseases, including rheumatoid arthritis and immune thrombocytopenic purpura. Bruton’s tyrosine kinase is a crucial signaling molecule in the B cell receptor pathway, and its inhibition can modulate immune responses effectively .

準備方法

The synthesis of PRN-1008 involves forming a reversible covalent bond with a cysteine residue (Cys481) in Bruton’s tyrosine kinase. The synthetic route includes several key steps:

Formation of the core structure: The core structure of PRN-1008 is synthesized through a series of chemical reactions, including nucleophilic substitution and cyclization.

Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and selectivity for Bruton’s tyrosine kinase.

Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield

Industrial production methods for PRN-1008 involve scaling up these synthetic routes while maintaining stringent quality control measures to ensure consistency and safety.

化学反応の分析

PRN-1008 undergoes several types of chemical reactions:

Covalent Bond Formation: PRN-1008 forms a reversible covalent bond with the cysteine residue in Bruton’s tyrosine kinase.

Oxidation and Reduction: PRN-1008 can undergo oxidation and reduction reactions, which may affect its stability and activity.

Substitution Reactions: The functional groups on PRN-1008 can participate in substitution reactions, which can be used to modify its chemical properties

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions to optimize the reaction efficiency and yield.

科学的研究の応用

Immune Thrombocytopenia

Rilzabrutinib has been particularly noted for its application in immune thrombocytopenia (ITP), a condition characterized by low platelet counts. Recent pivotal phase 3 studies have demonstrated significant efficacy:

- Efficacy : In the LUNA 3 trial, 65% of patients treated with this compound achieved a platelet response compared to 33% in the placebo group. Additionally, 23% of patients showed a durable response over time, with no responses observed in the placebo arm (p<0.0001) .

- Safety : The drug was well tolerated, with common adverse events including diarrhea and headache, primarily low grade .

The potential for this compound to become a first-in-class treatment for ITP is underscored by its fast track designation from the US Food and Drug Administration and ongoing regulatory reviews in both the US and EU .

Asthma

This compound is also being studied for its effects on asthma management. A phase 2 trial indicated:

- Symptom Improvement : Treatment led to a numerical reduction in loss of asthma control events and improvements in overall symptoms .

- Safety Profile : The drug was reported to be well tolerated with no new safety signals observed during the trial .

These findings support further development into phase 3 trials, aiming to establish this compound as an advanced oral treatment option for moderate-to-severe asthma.

Chronic Spontaneous Urticaria

In chronic spontaneous urticaria, this compound is currently undergoing phase 3 trials. Initial phase 2 results have shown promise in reducing symptoms associated with this condition, although detailed efficacy data are forthcoming .

Other Applications

This compound is being investigated for several other autoimmune conditions:

- Warm Autoimmune Hemolytic Anemia : Ongoing phase 2 studies are assessing its effectiveness in this area.

- IgG4-Related Disease : Phase 2b results are expected soon.

- Prurigo Nodularis : Phase 3 trials are anticipated to start soon for this condition as well .

Summary of Clinical Findings

| Condition | Phase | Efficacy Results | Safety Profile |

|---|---|---|---|

| Immune Thrombocytopenia | Phase 3 | 65% platelet response; durable response in 23% | Well tolerated; common AEs mild |

| Asthma | Phase 2 | Numerical reduction in asthma control events | Well tolerated; no new safety signals |

| Chronic Spontaneous Urticaria | Phase 3 | Results pending | Results pending |

| Warm Autoimmune Hemolytic Anemia | Phase 2 | Results pending | Results pending |

| IgG4-Related Disease | Phase 2b | Results pending | Results pending |

| Prurigo Nodularis | Phase 3 | Results pending | Results pending |

作用機序

PRN-1008 exerts its effects by forming a reversible covalent bond with the cysteine residue (Cys481) in Bruton’s tyrosine kinase. This interaction inhibits the kinase activity, thereby blocking the downstream signaling pathways involved in B cell activation and maturation. This inhibition modulates the immune response, making PRN-1008 effective in treating autoimmune diseases .

類似化合物との比較

PRN-1008 is unique due to its reversible covalent binding mechanism, which provides prolonged target occupancy and sustained inhibition of Bruton’s tyrosine kinase. Similar compounds include:

Acalabrutinib: Another irreversible covalent inhibitor with a similar mechanism of action but different pharmacokinetic properties.

PRN-1008’s reversible binding offers advantages in terms of safety and tolerability, making it a promising candidate for long-term treatment of autoimmune diseases .

生物活性

Rilzabrutinib (PRN1008) is a reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), primarily developed for the treatment of immune-mediated diseases. This compound has garnered attention due to its selective inhibition of BTK, which plays a crucial role in B-cell signaling and innate immune response. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, and safety profile based on diverse sources.

This compound functions as a reversible covalent inhibitor targeting BTK, which is expressed in B cells and various innate immune cells. The inhibition of BTK leads to several downstream effects:

- Inhibition of B-cell Activation : this compound reduces the activation and inflammatory activities of B cells, macrophages, basophils, mast cells, and neutrophils without inducing cell death .

- Reduction in Autoantibody Production : By inhibiting BTK, this compound decreases autoantibody production and modulates FcγR-mediated signaling pathways, which are critical in autoimmune responses .

- Impact on Inflammatory Pathways : The drug also targets innate inflammatory mechanisms, including the NLRP3 inflammasome, thereby reducing inflammation associated with various immune-mediated diseases .

Preclinical Studies

Preclinical studies have demonstrated the efficacy of this compound in various models:

- Collagen-Induced Arthritis : In rat models, this compound showed dose-dependent improvement in clinical scores and joint pathology .

- Immune Thrombocytopenia (ITP) : this compound has been shown to improve platelet counts significantly in preclinical models of ITP .

Immune Thrombocytopenia (ITP)

A randomized double-blind study evaluated this compound's efficacy in adults and adolescents with persistent or chronic ITP. Key findings include:

- Platelet Response : The study reported a 40% platelet response rate among participants treated with this compound .

- Safety Profile : Adverse events were comparable between this compound and placebo groups, with gastrointestinal issues being the most common .

Pemphigus Vulgaris

In a study involving canines with naturally occurring pemphigus vulgaris, treatment with this compound resulted in rapid clinical improvement within two weeks, showcasing its anti-inflammatory properties .

Clinical Trials Overview

Long-term Treatment Outcomes

A long-term extension study provided insights into the durability of this compound's effects. Patients who continued treatment for an extended period maintained improvements in platelet counts and overall health status. Notably, adverse events led to discontinuation in only a small number of cases, indicating a favorable long-term safety profile .

特性

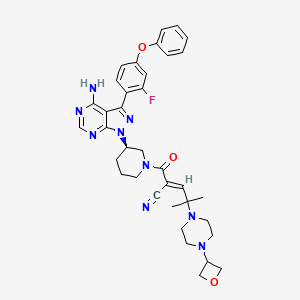

IUPAC Name |

(E)-2-[(3R)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40FN9O3/c1-36(2,45-15-13-43(14-16-45)26-21-48-22-26)18-24(19-38)35(47)44-12-6-7-25(20-44)46-34-31(33(39)40-23-41-34)32(42-46)29-11-10-28(17-30(29)37)49-27-8-4-3-5-9-27/h3-5,8-11,17-18,23,25-26H,6-7,12-16,20-22H2,1-2H3,(H2,39,40,41)/b24-18+/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFFREMLXLZNHE-GBOLQPHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(/C=C(\C#N)/C(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40FN9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1575596-29-0, 1575591-66-0 | |

| Record name | Rilzabrutinib, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1575596290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rilzabrutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1575591660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidinepropanenitrile, 3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H -pyrazolo[3,4-d ]pyrimidin-1-yl]-α-[2-methyl-2-[4-(3-oxetanyl)-1-piperazinyl]propylidene]-β-oxo-, (αZ ,3R )- (ACI) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RILZABRUTINIB, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G1WE425BI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。